Azido-PEG9-acid
Overview
Description
Azido-PEG9-acid is a PEG molecule consisting of an azide and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 9 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Azido-PEG9-acid is synthesized using a variety of functional groups . It can be used in the synthesis of PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG9-acid is C21H41N3O11 . It has a molecular weight of 511.6 g/mol . The InChIKey is SITPDBHRMHFFHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The azide group in Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in polymer chemistry, peptide conjugation, and to attach other biomolecules .Physical And Chemical Properties Analysis
Azido-PEG9-acid has a molecular weight of 511.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 13 . It has a Rotatable Bond Count of 30 . The Topological Polar Surface Area is 135 Ų .Scientific Research Applications
1. Synthesis of α-Azido Ketones
- Application Summary: α-Azido ketones are versatile and valuable synthetic intermediates known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
- Methods of Application: α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .
- Results or Outcomes: These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
2. Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives
- Application Summary: Poly (ethylene glycol) (PEG) is a semicrystalline polymer with tremendous applications in biological contexts and for industrial uses . Azide-terminated PEGs are a specific class of PEG derivatives .
- Methods of Application: The synthesis and melting characterization of azide poly (ethylene glycol) derivatives involve the preparation and characterization of these PEG derivatives, with special attention given to the effect of these chain end groups and their precursors on properties affecting the PEGylation of proteins, nanoparticles and nanostructured surfaces .
- Results or Outcomes: Azide end groups affect PEG melting behavior. In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .
3. Click Chemistry
- Application Summary: The azide group in Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Methods of Application: This involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry .
- Results or Outcomes: The outcome of this reaction is a stable triazole linkage .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPDBHRMHFFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG9-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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